1-Amino-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
1-Amino-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of nucleotides, which are the building blocks of DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. Common starting materials include purine derivatives, which undergo alkylation, amination, and cyclization reactions under controlled conditions. Solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or copper, are often used to facilitate these reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Continuous flow reactors might also be employed to enhance efficiency and scalability. The final product is usually purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might produce alcohols or amines.
Scientific Research Applications
1-Amino-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer or viral infections.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Amino-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. For example, it might inhibit or activate certain enzymes, thereby affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, a stimulant found in coffee and tea.
Theobromine: 3,7-Dimethylxanthine, found in cocoa and chocolate.
Theophylline: 1,3-Dimethylxanthine, used in treating respiratory diseases.
Uniqueness
1-Amino-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties compared to other purine derivatives.
Properties
CAS No. |
84728-28-9 |
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Molecular Formula |
C9H11N5O2 |
Molecular Weight |
221.22 g/mol |
IUPAC Name |
1-amino-3-methyl-7-prop-2-enylpurine-2,6-dione |
InChI |
InChI=1S/C9H11N5O2/c1-3-4-13-5-11-7-6(13)8(15)14(10)9(16)12(7)2/h3,5H,1,4,10H2,2H3 |
InChI Key |
WNGVYJSRIQVFRB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)N)N(C=N2)CC=C |
Origin of Product |
United States |
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